molecular formula C8H9NO2 B8619664 1H-Isoindole-1,3(2H)-dione, tetrahydro-

1H-Isoindole-1,3(2H)-dione, tetrahydro-

Cat. No.: B8619664
M. Wt: 151.16 g/mol
InChI Key: UZTZKICRSWXRFQ-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, tetrahydro- (CAS: 1469-48-3), also known as cis-4-cyclohexene-1,2-dicarboximide or tetrahydrophthalimide, is a partially hydrogenated derivative of phthalimide. Its molecular formula is C₈H₉NO₂ (MW: 151.16 g/mol) . The compound features a cyclohexene ring fused to a dicarboximide moiety, enhancing its conformational flexibility compared to the fully aromatic phthalimide scaffold. This structural modification improves solubility and bioavailability, making it a versatile intermediate in organic synthesis and drug development .

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

3a,4,5,6-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C8H9NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h3,6H,1-2,4H2,(H,9,10,11)

InChI Key

UZTZKICRSWXRFQ-UHFFFAOYSA-N

Canonical SMILES

C1CC=C2C(C1)C(=O)NC2=O

Origin of Product

United States

Preparation Methods

Synthesis from 3-Sulfolene Derivatives

A prominent method involves the use of 3-sulfolene as a starting material. In this approach, 2-ethyl- or 2-phenyl-substituted 3a,4,7,7a-tetrahydro-1H-isoindole-1,3-dione undergoes epoxidation using potassium permanganate (KMnO₄) in the presence of magnesium sulfate (MgSO₄) at –5°C. The reaction proceeds via oxidative cleavage of the diene system, forming an epoxide intermediate. Subsequent nucleophilic ring-opening with agents such as water, alcohols, or amines yields hexahydro-1H-isoindole-1,3(2H)-dione derivatives. For example, treatment with acetyl chloride facilitates acetylation of the diol intermediate, producing 5,6-diacetoxy derivatives in yields exceeding 85%.

Optimization of Reaction Conditions

Key parameters influencing this method include temperature control (–5°C to 0°C), solvent selection (acetone-water mixtures), and stoichiometric ratios of KMnO₄ to substrate (2:1). Prolonged reaction times (36 hours) ensure complete epoxidation, while subsequent acetylation steps require 12 hours at room temperature. The use of dichloromethane (DCM) as a solvent for acetyl chloride reactions minimizes side product formation.

Lewis Acid-Catalyzed Condensation Reactions

Boron Trihalide-Mediated Coupling

Patent literature describes a method employing boron trichloride (BCl₃) or boron tribromide (BBr₃) as Lewis acid catalysts. The reaction involves coupling 3-aminopiperidine-2,6-dione hydrochloride with a tetrahydro-isoindole precursor in acetic acid. Triethylamine acts as a base to neutralize HCl byproducts, while elevated temperatures (120°C) accelerate the condensation process. This method achieves moderate to high yields (70–90%) and is scalable for industrial applications.

Solvent and Temperature Effects

The choice of acetic acid as a solvent enhances protonation of the amine group, facilitating nucleophilic attack on the isoindole carbonyl. Reaction monitoring via thin-layer chromatography (TLC) ensures completion within 18–26 hours. Post-reaction workup includes filtration to remove catalysts and recrystallization from ethyl acetate/n-hexane mixtures to purify the product.

One-Pot Synthesis Using Cyclic Anhydrides

Iron(III) Chloride-Catalyzed Cyclization

A streamlined approach utilizes phthalic anhydride and guanidinium chloride in the presence of iron(III) chloride (FeCl₃). This one-pot method proceeds under mild conditions (room temperature to 60°C) and completes within 2–4 hours. The FeCl₃ catalyst facilitates both the ring-opening of the anhydride and the subsequent cyclization to form the tetrahydro-isoindole core. Yields range from 70% to 95%, depending on the substituents.

Substrate Scope and Limitations

While effective for aryl and alkyl substituents, this method shows reduced efficiency with sterically hindered amines. Variations in the anhydride component (e.g., maleic or succinic anhydride) allow diversification of the isoindole ring, though phthalic anhydride remains optimal for achieving the desired dione functionality.

Comparative Analysis of Preparation Methods

Method Catalyst/Reagents Temperature Time (h) Yield (%) Key Advantages
EpoxidationKMnO₄, MgSO₄, AcCl–5°C to RT4880–90High regioselectivity, versatile nucleophiles
Lewis Acid CondensationBCl₃, Triethylamine120°C18–2670–90Scalability, minimal byproducts
One-Pot CyclizationFeCl₃, Guanidinium ChlorideRT to 60°C2–470–95Rapid, mild conditions, broad substrate scope

Mechanistic Insights and Side Reactions

Epoxide Ring-Opening Pathways

In the KMnO₄-mediated method, the epoxide intermediate undergoes nucleophilic attack preferentially at the less hindered carbon, leading to trans-dihydroxylation. Competing side reactions, such as over-oxidation to diketones, are mitigated by strict temperature control.

Lewis Acid Activation Mechanisms

BCl₃ coordinates to the carbonyl oxygen of the isoindole precursor, increasing electrophilicity and facilitating amine coupling. Side reactions, including polymerization, are suppressed by using stoichiometric amounts of triethylamine to scavenge HCl .

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, tetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include multifunctionalized isoindole-1,3-diones and various substituted tetrahydroisoindole derivatives .

Scientific Research Applications

Medicinal Chemistry

1H-Isoindole-1,3(2H)-dione derivatives have emerged as promising candidates in drug development due to their diverse biological activities. Recent studies highlight their potential as:

  • Antimicrobial Agents : Research indicates that certain derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, one study reported that specific isoindole derivatives showed inhibition zones comparable to standard antibiotics like gentamicin .
  • Anticancer Properties : Compounds derived from 1H-Isoindole-1,3(2H)-dione have been evaluated for their antiproliferative effects against cancer cell lines such as Caco-2 and HCT-116. These compounds demonstrated the ability to induce apoptosis and arrest the cell cycle, suggesting their potential as anticancer agents .
  • Antileishmanial Activity : Some isoindole derivatives have shown remarkable effectiveness against Leishmania tropica, outperforming traditional treatments like Glucantime. The IC50 values for these compounds indicate potent activity, making them candidates for further development in treating leishmaniasis .

Organic Synthesis

In organic chemistry, 1H-Isoindole-1,3(2H)-dione serves as a versatile building block for synthesizing more complex molecules. Its structural features allow it to participate in various chemical reactions:

  • Synthesis of Derivatives : A recent study developed new hexahydro derivatives starting from 3-sulfolene, showcasing the compound's utility in creating diverse chemical entities through epoxidation and nucleophilic opening reactions .
  • Building Block for Complex Molecules : The compound is utilized in synthesizing other heterocycles and biologically active molecules, demonstrating its importance in expanding the chemical library for drug discovery .

Industrial Applications

Beyond laboratory research, 1H-Isoindole-1,3(2H)-dione has applications in industrial chemistry:

  • Biocides in Coatings : The compound has been assessed for its use as a biocide in paints and coatings due to its antimicrobial properties. This application underscores its relevance in enhancing product durability and safety .
  • Material Science : Research indicates that isoindole derivatives can be incorporated into polymers and coatings to impart unique properties, such as improved thermal stability and mechanical strength .

Case Study 1: Anticancer Activity Evaluation

A study synthesized several isoindole derivatives and tested their cytotoxic effects on human cancer cell lines. The results indicated that specific modifications on the isoindole scaffold significantly enhanced anticancer activity. For example, a derivative with a halogen substituent showed improved potency compared to its non-halogenated counterpart .

Case Study 2: Antimicrobial Efficacy

In another research effort, a series of N-substituted hexahydro-1H-isoindole-1,3(2H)-dione derivatives were evaluated for antimicrobial activity. The findings demonstrated that certain compounds exhibited broad-spectrum activity against various pathogens, making them suitable candidates for further pharmaceutical development .

Mechanism of Action

The mechanism of action of tetrahydroisoindole-1,3-dione involves its interaction with molecular targets and pathways. For instance, some derivatives possess potent herbicidal activity and interact with human serum albumin through electrostatic interactions, forming a complex that alters the conformation and secondary structure of the protein . The compound’s effects are primarily mediated through its binding to specific sites on target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of 1H-Isoindole-1,3(2H)-dione Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Melting Point (°C) Key References
1H-Isoindole-1,3(2H)-dione, tetrahydro- (base) C₈H₉NO₂ 151.16 None (parent structure) Not reported
Compound V (β-carboline derivative) C₂₁H₁₈ClN₃O₂ 379.84 4-Chlorophenyl, ethyl group 230–232
Compound XII (imidazo-pyrido-indole) C₂₃H₂₂ClN₃O₂ 407.89 4-Chlorophenyl, tert-butyl group 195–198
Compound XIII (bis-4-chlorophenyl) C₂₅H₁₇Cl₂N₃O₂ 462.33 Bis(4-chlorophenyl), imidazo-pyrido-indole 270–273
2-[2-Oxo-2-[4-arylpiperazinyl]ethyl] derivative (E–I) Varies ~400–450 Piperazinyl-ethyl substituents 152–269

Key Observations :

  • The base tetrahydro compound lacks complex substituents, resulting in a lower molecular weight and simpler structure.
  • Derivatives with aromatic substituents (e.g., 4-chlorophenyl in Compound V) exhibit higher melting points due to increased rigidity and intermolecular interactions .

Q & A

Q. What are the key structural features and identifiers of tetrahydro-1H-isoindole-1,3(2H)-dione?

The compound has the molecular formula C₈H₉NO₂ (molecular weight: 151.16 g/mol) and exists as a cis isomer (CAS 1469-48-3) with the IUPAC name cis-4-Cyclohexene-1,2-dicarboximide. Key identifiers include the InChIKey CIFFBTOJCKSRJY-OLQVQODUSA-N and alternative names like cis-δ⁴-Tetrahydrophthalimide. Structural characterization via 2D/3D models and spectroscopic data (e.g., IR, NMR) is essential for verification .

Q. What are common synthetic routes for preparing tetrahydro-1H-isoindole-1,3(2H)-dione derivatives?

A standard method involves Mannich-type reactions :

  • React formaldehyde (39%) with heterocyclic amines (e.g., 2,6-dimethylpiperidine) in ethanol under reflux (70°C, 30 minutes).
  • Combine phthalimide derivatives with potassium hydroxide in ethanol, followed by mixing the two solutions and heating (70°C, 3 hours). Isolation and purification are achieved via filtration, crystallization, and structural confirmation using ¹H/¹³C-NMR, FT-IR, and elemental analysis .

Q. What analytical techniques are critical for characterizing synthetic derivatives?

  • Nuclear Magnetic Resonance (NMR) : For stereochemical assignment (e.g., distinguishing cis/trans isomers) and substituent positioning.
  • Mass Spectrometry (MS) : To confirm molecular ions (e.g., m/z 409 [M⁺+2] for chlorophenyl derivatives).
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carbonyl stretches at ~1765 cm⁻¹).
  • Elemental Analysis : Validates purity and empirical formulas (e.g., C, H, N content within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How do substituents on the tetrahydro-1H-isoindole-1,3(2H)-dione core affect biological activity?

  • Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance cyclooxygenase (COX) inhibition by stabilizing ligand-receptor interactions.
  • Steric effects : Bulky tert-butyl groups at position 2 improve metabolic stability but reduce solubility.
  • Stereochemistry : The (5R,11aS) configuration in imidazo-pyridoindole derivatives shows higher affinity for pain-related targets compared to (5S,11aR) isomers .

Q. What pharmacological models have been used to evaluate bioactivity?

  • In vitro COX-1/COX-2 inhibition assays : Measure IC₅₀ values using purified enzymes and colorimetric substrates (e.g., prostaglandin H₂).
  • In vivo pain models :
  • Neuropathic pain : Chemotherapy-induced peripheral neuropathy (CIPN) in rodents.
  • Inflammatory pain : Carrageenan-induced paw edema.
  • Molecular docking : Validates binding poses in COX-2 active sites (PDB: 5KIR) .

Q. How does stereochemistry influence the compound’s properties and activity?

  • Melting points : (5R,11aS)-isomers (m.p. 195–198°C) vs. (5S,11aR)-isomers (m.p. 152–155°C) indicate differences in crystallinity.
  • Biological activity : The (5R,11aS) configuration in compound XII showed 75% yield and higher analgesic efficacy in tonic pain models compared to diastereomers .

Q. What are the implications of thermal degradation products in material science?

During pyrolysis of poly(amide-imide) polymers, tetrahydro-1H-isoindole-1,3(2H)-dione derivatives are released as major degradation products (e.g., 2-(4-methylphenyl)-derivatives). Analytical methods like pyrolysis-GC/MS are used to detect these products, which inform polymer stability and environmental safety assessments .

Methodological Recommendations

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for Mannich derivatives.
  • Bioactivity Screening : Combine high-throughput screening (HTS) with molecular dynamics simulations to prioritize lead compounds.
  • Quality Control : Implement HPLC-PDA for purity assessment and chiral columns for enantiomer resolution.

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